molecular formula C34H22N4Na4O16S4 B13771917 Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate CAS No. 65151-33-9

Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B13771917
CAS No.: 65151-33-9
M. Wt: 962.8 g/mol
InChI Key: OZTABCQEHOKPKS-UHFFFAOYSA-J
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Description

Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its multiple sulfonate groups, which enhance its solubility in water, making it suitable for use in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate involves multiple steps, starting with the diazotization of 2-hydroxy-3,6-disulfonatonaphthalene-1-amine. This intermediate is then coupled with 3-methoxy-4-aminobenzenesulfonic acid under controlled pH conditions to form the azo compound. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the tetrasodium salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust are frequently used as reducing agents.

    Substitution: Nucleophiles such as hydroxide ions can replace sulfonate groups under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. In biological applications, it can interact with cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved in its potential therapeutic effects are still under investigation, but it is believed to generate reactive oxygen species upon light activation, leading to cell death in targeted cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Direct Red 79: Another azo dye with similar structural features and applications.

    Congo Red: Known for its use in histology and as an indicator dye.

    Methyl Orange: Commonly used as a pH indicator in titrations.

Uniqueness

Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate stands out due to its high solubility in water and its stability under various pH conditions, making it highly versatile for different applications.

Properties

CAS No.

65151-33-9

Molecular Formula

C34H22N4Na4O16S4

Molecular Weight

962.8 g/mol

IUPAC Name

tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H26N4O16S4.4Na/c1-53-27-13-17(3-9-25(27)35-37-31-23-7-5-21(55(41,42)43)11-19(23)15-29(33(31)39)57(47,48)49)18-4-10-26(28(14-18)54-2)36-38-32-24-8-6-22(56(44,45)46)12-20(24)16-30(34(32)40)58(50,51)52;;;;/h3-16,39-40H,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4

InChI Key

OZTABCQEHOKPKS-UHFFFAOYSA-J

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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